molecular formula C22H24N2O4S B301043 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Numéro de catalogue B301043
Poids moléculaire: 412.5 g/mol
Clé InChI: NFBLEPZIZAUJLG-HNNYNVTISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mécanisme D'action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity by enhancing the expression of insulin receptor substrate-1 and glucose transporter 4.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with the use of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated, which limits its clinical translation.

Orientations Futures

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in humans, which could facilitate its clinical translation. Another potential direction is to explore its potential use in combination with other therapeutic agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to evaluate its potential use in other disease contexts, such as neurodegenerative diseases, where it could exhibit promising therapeutic effects.

Méthodes De Synthèse

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3-hydroxy-4-methoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the product is purified by recrystallization. The yield of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is reported to be around 70%.

Applications De Recherche Scientifique

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.

Propriétés

Nom du produit

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Formule moléculaire

C22H24N2O4S

Poids moléculaire

412.5 g/mol

Nom IUPAC

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-12-24-21(26)20(14-15-6-11-19(27-3)18(25)13-15)29-22(24)23-16-7-9-17(10-8-16)28-5-2/h6-11,13-14,25H,4-5,12H2,1-3H3/b20-14-,23-22?

Clé InChI

NFBLEPZIZAUJLG-HNNYNVTISA-N

SMILES isomérique

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

SMILES canonique

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.